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Compound of Interest

Compound Name: Fmoc-Tic-OH

Cat. No.: B557566

An In-depth Technical Guide to Fmoc-Tic-OH: Structure, Properties, and Application in Peptide
Synthesis

Introduction

Fmoc-Tic-OH, with the IUPAC name (3S)-2-(9H-fluoren-9-yImethoxycarbonyl)-3,4-dihydro-1H-
isoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry.[1] As a
derivative of the constrained non-proteinogenic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-
carboxylic acid (Tic), it is instrumental in the synthesis of peptidomimetics and structurally
constrained peptides. The incorporation of the Tic residue, facilitated by Fmoc-Tic-OH, imparts
rigidity to the peptide backbone. This conformational constraint can protect susceptible peptide
bonds from enzymatic degradation, thereby enhancing the peptide's biological half-life.
Furthermore, the fixed conformation can lead to more potent and specific binding interactions
with biological targets. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its
straightforward use in standard solid-phase peptide synthesis (SPPS) protocols.[2]

Chemical Structure and Properties

The chemical identity and physical characteristics of Fmoc-Tic-OH are summarized below.
This data is essential for its proper handling, storage, and application in synthetic protocols.
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Property Value
3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-

UPAC Name ((jihjdro(-lH-isoquinoli)rlle-B-cark))/oxyIic a)(/:i)d[l]

Synonyms Fmoc-L-Tif:-OHt (S?-N-Fmoc-l,Z,I-’aA- |
tetrahydroisoquinoline-3-carboxylic acid[1][3]

CAS Number 136030-33-6

Molecular Formula C25H21NO4

Molecular Weight 399.44 g/mol [3]

Appearance White to off-white crystalline powder[3]

Melting Point 146-149 °CJ3]

Optical Activity [0]20/D +26.0 + 3.0°, ¢ = 1% in methanol

Storage Temperature 2-8°C[3]

Core Application: Fmoc Solid-Phase Peptide
Synthesis (SPPS)

Fmoc-Tic-OH is primarily utilized as a standard building block for the introduction of Tic
residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis.[4] SPPS
allows for the efficient, stepwise assembly of a peptide chain anchored to an insoluble resin
support. The Fmoc group protects the Na-amino group of the amino acid and is stable to the
acidic conditions used for side-chain deprotection but is readily removed by a mild base,
typically piperidine.[5]

Experimental Protocol: General Fmoc-SPPS Cycle

The following is a detailed methodology for the incorporation of an Fmoc-protected amino acid,
such as Fmoc-Tic-OH, into a growing peptide chain on a solid support.

1. Resin Selection and Preparation:
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Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-
terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a
C-terminal amide, Rink Amide resin is appropriate.[6][7]

Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF)
or dichloromethane (DCM), for at least one hour to ensure that the reactive sites within the
polymer matrix are accessible.[7][8]

. Na-Fmoc Deprotection:

The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed to
expose a free amine for the next coupling step.

Procedure: The resin is treated with a 20% (v/v) solution of piperidine in DMF.[7] This
treatment is typically performed for 5-10 minutes and may be repeated once to ensure
complete deprotection.[5]

Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the
piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]

. Amino Acid Activation and Coupling:

The carboxylic acid of the incoming Fmoc-amino acid (e.g., Fmoc-Tic-OH) must be activated
to facilitate the formation of a peptide bond with the free amine on the resin.

Activation: A solution of the Fmoc-amino acid (typically 3-5 equivalents relative to the resin
loading) is prepared in DMF. A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-
N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate), is added along with a base, commonly N,N-diisopropylethylamine
(DIEA).[7][8]

Coupling: The activated amino acid solution is added to the deprotected resin. The reaction
is allowed to proceed for 1-2 hours at room temperature with agitation to ensure completion.
[6] For sterically hindered amino acids like Tic, extended coupling times or the use of
stronger coupling agents may be necessary.[5]
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Washing: After the coupling reaction, the resin is washed extensively with DMF to remove
excess reagents and byproducts. A Kaiser test can be performed to confirm the complete
consumption of free amines.[8]

. Iteration and Chain Elongation:

The deprotection and coupling steps (2 and 3) are repeated for each subsequent amino acid
in the desired peptide sequence.[6]

. Final Cleavage and Deprotection:

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support,
and the acid-labile side-chain protecting groups are simultaneously removed.

Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing
trifluoroacetic acid (TFA) along with various scavengers (e.g., water, triisopropylsilane) to
prevent side reactions. The exact composition of the cocktail depends on the amino acids
present in the sequence.[8]

Recovery: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether,
collected by centrifugation, and then lyophilized for purification, typically by reverse-phase
HPLC.

Workflow Visualization

The cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis is illustrated in the following
diagram.
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Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fmoc-Tic-OH chemical structure and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557566#fmoc-tic-oh-chemical-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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